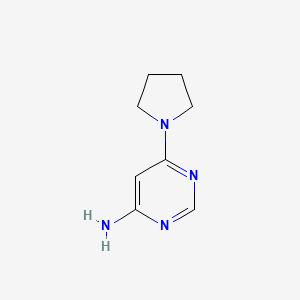

6-(Pyrrolidin-1-yl)pyrimidin-4-amine

Descripción general

Descripción

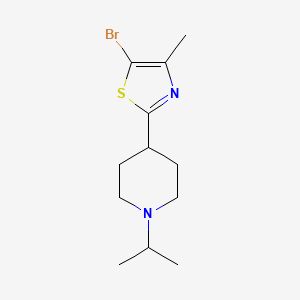

“6-(Pyrrolidin-1-yl)pyrimidin-4-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidin-1-yl pyrimidines involves various methods. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . Another method involves the synthesis of 2-(pyrrolidin-1-yl)pyrimidine trifluoroacetates .Molecular Structure Analysis

The molecular structure of “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” is characterized by the presence of a pyrrolidine ring and a pyrimidine ring . The four carbon atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites .Chemical Reactions Analysis

The chemical reactions involving “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” are diverse. For instance, it can react with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one to form 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” include a molecular weight of 233.31 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 58.3 Ų .Aplicaciones Científicas De Investigación

Synthesis of Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidines

6-(Pyrrolidin-1-yl)pyrimidin-4-amine: serves as a precursor in the synthesis of selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidines . This process involves a Dimroth rearrangement, which is a chemical reaction where a pyrimidine derivative is transformed into a selenopheno derivative. These compounds have shown cytotoxic activity against breast cancer cells, indicating potential applications in cancer therapy .

Drug Discovery and Biological Activity

The pyrrolidine ring, a component of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine , is widely used in medicinal chemistry due to its versatility and presence in biologically active compounds . It contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space, which is crucial in the design of new drugs with various biological profiles .

Development of Phosphodiesterase Inhibitors

Research has utilized 6-(Pyrrolidin-1-yl)pyrimidin-4-amine in the design and discovery of selective phosphodiesterase (PDE) inhibitors . These inhibitors can penetrate the brain and are active in vivo, making them significant for treating diseases associated with impairment of cGMP signaling or cognition .

Anticancer Agent Synthesis

Compounds derived from 6-(Pyrrolidin-1-yl)pyrimidin-4-amine have been investigated for their anticancer properties. The synthesis of new selenopheno derivatives via Dimroth rearrangement has led to the discovery of molecules with cytotoxic potency against human breast carcinoma MCF-7 cancerous cell line .

Enhancing Drug Stereoselectivity

The pyrrolidine scaffold is instrumental in enhancing the stereoselectivity of drugs. Studies have shown that different stereoisomers of pyrrolidine derivatives can lead to varied biological profiles due to their distinct binding modes to enantioselective proteins .

Angiotensin Receptor Antagonist Activity

Selenium derivatives of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine have been used to develop angiotensin receptor antagonists. These compounds show promise as therapeutic candidates for conditions like hypertension by inhibiting the angiotensin type 1 (AT1) receptor .

Direcciones Futuras

Propiedades

IUPAC Name |

6-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCHPUSMVJWOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyrrolidin-1-yl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)

![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)